2-Methyl-2-cyclohexen-1-OL

Overview

Description

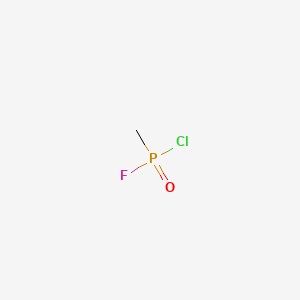

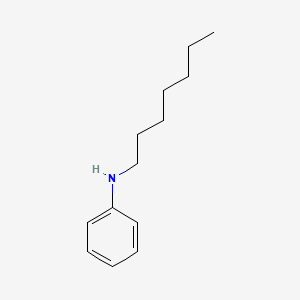

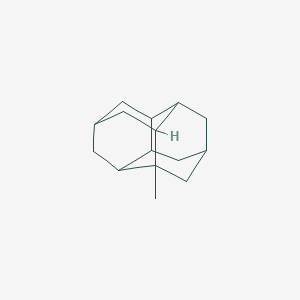

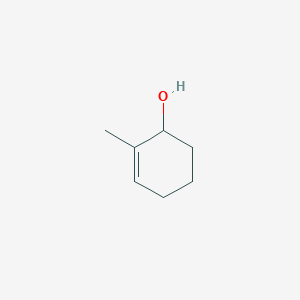

2-Methyl-2-cyclohexen-1-ol is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .

Synthesis Analysis

The synthesis of 3-Methyl-2-cyclohexen-1-ol involves the reductive cleavage of allylic alcohols, ethers, or acetates to olefins . The procedure starts with a solution of 3-methyl-2-cyclohexen-1-one in anhydrous diethyl ether. This solution is stirred and cooled in an ice bath while a solution of lithium aluminum hydride in ether is added dropwise . After the addition is complete, the reaction mixture is stirred at 0° for another 15 minutes . The resulting slurry is filtered, and the filtrate is washed with saturated aqueous sodium chloride and dried over magnesium sulfate .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexene ring with a methyl group and a hydroxyl group attached to the same carbon atom .Scientific Research Applications

Isomerization and Molecular Ion Studies

- Isomerization into Methyl-2 Cyclopentenol: 2-cyclohexen 1-ol isomerizes into methyl-2 cyclopentenol prior to the loss of the CH3· radical. This process involves hydrogen shifts and ring contraction specific to the source, with the rate-determining step being CH3· elimination (Lignac & Tabet, 1983).

- Electron Impact Mass Spectrometry Studies: Studies using electron impact mass spectrometry of 2-cyclohexen-1-ol and its analogues reveal alternative mechanisms to previously described processes. This includes a non-classical retro Diels–Alder reaction, indicating complex molecular interactions under study conditions (Braem et al., 1979).

Synthesis and Catalysis

- Synthesis of Optically Active Forms: Both enantiomers of 1-methyl-2-cyclohexen-1-ol, related to 2-methyl-2-cyclohexen-1-ol, were synthesized from the enantiomers of seudenol. These enantiomers showed varied activity as an aggregation pheromone (Mori et al., 1987).

- Catalytic and Enantioselective Synthesis: The catalytic asymmetric synthesis of (R)-(+)- and (S)-(-)-4-methyl-2-cyclohexen-1-one and enantiomers of (1S,4S)-(-) and (1R,4R)-(+)-4-methyl-2-cyclohexen-1-ol was developed, highlighting the compound's role in enantioselective synthesis (Bertozzi et al., 2001).

Epoxide and Oxidation Reactions

- Epoxide Rearrangement Studies: The reaction of 1-methylcyclohexene oxide over solid acids and bases led to the production of various compounds, including 2-methyl-2-cyclohexene-1-ol, indicating its role in epoxide rearrangement reactions (Arata et al., 1975).

- Oxidation by cis-[Ru(IV)(bpy)2 (py)(O)]2+: The kinetics of oxidation of cyclohexene, cyclohexen-1-ol, and indene by cis-[RuIV(bpy)2(py)(O)]2+ were studied, offering insights into the oxidation processes involving 2-cyclohexen-1-ol (Stultz et al., 2000).

Safety and Hazards

2-Methyl-2-cyclohexen-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name |

2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONAYYKXZPCZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306221 | |

| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20461-30-7 | |

| Record name | 2-Methyl-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-2-CYCLOHEXEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.